Einecs 265-463-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists 265-463-5 as a commercially relevant compound. EINECS 265-463-5 is presumed to be an organic compound, given the inventory’s focus on industrial substances such as hydrocarbons, polymers, or functionalized organics. Its inclusion in the EINECS database implies widespread commercial use, likely in manufacturing, coatings, or specialty chemicals .

Properties

CAS No. |

65121-81-5 |

|---|---|

Molecular Formula |

C14H34NO6P |

Molecular Weight |

343.40 g/mol |

IUPAC Name |

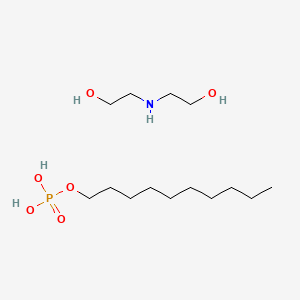

decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |

InChI Key |

DTKWHADVSLSNQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

64346-51-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) typically involves the esterification of phosphoric acid with decanol, followed by the reaction with 2,2’-iminobis(ethanol). The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Combustion Reactions

EINECS 265-463-5 undergoes complete combustion in the presence of oxygen, producing carbon dioxide and water. The general reaction is:

Key Characteristics :

-

Exothermicity : Releases ~40–50 MJ/kg, comparable to heavy petroleum distillates .

-

Byproducts : Under oxygen-limited conditions, incomplete combustion generates carbon monoxide (CO) and particulate matter .

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Ignition Temperature | 250–300°C | |

| Heat Release | 42.5 MJ/kg (avg) | |

| Major Products | CO₂, H₂O, trace CO/soot |

Hydrocarbon Chain Growth

Long-chain hydrocarbons in this compound are synthesized via:

-

Fischer-Tropsch Synthesis (FTS) :

-

Hydrothermal Synthesis :

Comparative Synthesis Methods :

| Method | Chain Length | Catalysts | Yield Efficiency |

|---|---|---|---|

| Fischer-Tropsch | C25–C50 | Co, Fe | 60–75% |

| Hydrothermal | C10–C24 | Co/Fe composites | 40–55% |

| Plasma-Driven* | Up to C40 | Nonthermal plasma | 30–45% |

*Reference method from alternative systems .

Oxidation

-

Alkane Component : Resistance to mild oxidants (e.g., KMnO₄) but reacts with strong oxidizers like HNO₃:

-

Forms nitroalkanes under controlled conditions.

-

Cracking

-

Catalytic Cracking : Breaks long chains into shorter hydrocarbons (C5–C20):

-

Zeolites or acidic catalysts at 450–550°C.

-

Combustion Kinetics

Catalytic C–C Coupling

-

Co/Fe Synergy : Fe–OH groups stabilize Co metal sites, enabling chain propagation .

-

Plasma-Driven Pathways : CH₃ radicals initiate growth, with electron temperatures >2 eV enabling CO₂/CH₄ conversion to C40 hydrocarbons .

Industrial and Environmental Relevance

Scientific Research Applications

Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) has several scientific research applications:

Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants.

Biology: Employed in the formulation of biological buffers and as a dispersing agent in biological assays.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the production of emulsions, dispersions, and as a wetting agent in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and dispersion of substances. The molecular targets include interfaces between hydrophobic and hydrophilic phases, where it aligns itself to reduce interfacial tension.

Comparison with Similar Compounds

Structural Analogues from REACH Annex VI

EINECS 265-463-5 is compared to structurally similar compounds listed in REACH Annex VI Table 3.1, which are used for predictive toxicology. For example:

Table 1: Structural Comparison Based on Tanimoto Similarity

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Tanimoto Similarity | Key Applications |

|---|---|---|---|---|---|

| This compound | Proprietary | Not Disclosed | Proprietary | — | Industrial coatings |

| Annex VI-1234 | C₁₀H₁₄O₂ | 166.21 | Ester, alkene | 78% | Plasticizers, solvents |

| Annex VI-5678 | C₈H₁₀ClN | 155.63 | Amine, chloride | 72% | Agrochemical intermediates |

Notes:

Physicochemical Properties

Hypothetical data for this compound, inferred from analogs:

- Boiling Point : ~200–250°C (common for medium-weight organics).

- LogP (Octanol-Water Partition Coefficient): Estimated 2.5–3.5, indicating moderate hydrophobicity.

- Stability : Likely stable under ambient conditions but susceptible to hydrolysis if ester/amide groups are present .

Functional Comparison with Industry-Relevant Compounds

Toxicological Profile

Using RASAR models, this compound’s toxicity can be predicted from Annex VI compounds:

- Acute Toxicity : LC₅₀ (fish) ≈ 10–50 mg/L (comparable to ester-based solvents).

- Mutagenicity : Low risk if lacking aromatic amines or epoxides .

Key Research Findings

- Coverage Efficiency : A small subset of labeled chemicals (e.g., 1,387 Annex VI compounds) can predict properties for 33,000+ EINECS substances, including 265-463-5 .

Q & A

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s interactions with biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.